![molecular formula C24H24N6O4S B2759643 2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 852048-34-1](/img/structure/B2759643.png)
2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide
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Description
2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H24N6O4S and its molecular weight is 492.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds with similar structures have been synthesized and evaluated for their biological activities, such as anti-inflammatory, analgesic, and antimicrobial effects. For instance, novel compounds derived from similar chemical structures have demonstrated significant inhibitory activities on cyclooxygenase enzymes (COX-1/COX-2), showing potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).
Radioligand and Imaging Applications
Radiosynthesis of derivatives with related chemical backbones has been explored for imaging purposes, such as positron emission tomography (PET) to image specific proteins in the brain, indicating potential in neuroscience research and diagnostic imaging (Dollé et al., 2008).
Anticancer Potential
Certain derivatives have been synthesized and tested for their cytotoxic activities against various cancer cell lines, suggesting their potential use in developing new anticancer therapies. For example, compounds similar to the queried chemical have shown appreciable cancer cell growth inhibition, highlighting their relevance in medicinal chemistry and oncology research (Al-Sanea et al., 2020).
Antimicrobial Effects
Synthesized pyrimidine-triazole derivatives related to the compound have been investigated for their antimicrobial properties against selected bacterial and fungal strains. Such studies reveal the potential application of these compounds in addressing antimicrobial resistance and developing new antibiotics (Majithiya & Bheshdadia, 2022).
Aldose Reductase Inhibitors
Research into similar compounds has also focused on their potential as aldose reductase inhibitors, which could have implications in treating complications related to diabetes. The synthesis and evaluation of these compounds for their inhibitory potency highlight the ongoing search for novel therapeutic agents (Ali et al., 2012).
properties
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O4S/c1-14-7-8-15(2)19(9-14)30-20(11-17-12-21(31)27-23(33)26-17)28-29-24(30)35-13-22(32)25-16-5-4-6-18(10-16)34-3/h4-10,12H,11,13H2,1-3H3,(H,25,32)(H2,26,27,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROZSRUFWDYRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)OC)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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